molecular formula C11H22N2 B13649083 {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Cat. No.: B13649083
M. Wt: 182.31 g/mol
InChI Key: JQSMTPXJVJJSFE-UHFFFAOYSA-N
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Description

{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is a chemical compound that belongs to the family of tropane alkaloids.

Chemical Reactions Analysis

{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(8-propyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine

InChI

InChI=1S/C11H22N2/c1-2-5-13-10-3-4-11(13)7-9(6-10)8-12/h9-11H,2-8,12H2,1H3

InChI Key

JQSMTPXJVJJSFE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCC1CC(C2)CN

Origin of Product

United States

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